molecular formula C14H6Cl3NO2 B5725825 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 5750-87-8

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5725825
CAS No.: 5750-87-8
M. Wt: 326.6 g/mol
InChI Key: FVAFEVBPPBTGRS-UHFFFAOYSA-N
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Description

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused bicyclic ring system containing both benzene and oxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 2-chlorobenzoic acid.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and cyclization, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the benzoxazinone core structure.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazinones.

Scientific Research Applications

7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound serves as a tool in biological research to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
  • 7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid

Uniqueness

Compared to similar compounds, 7-chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone core structure, which imparts distinct chemical and biological properties. Its chloro substituents enhance its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

7-chloro-2-(3,4-dichlorophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NO2/c15-8-2-3-9-12(6-8)18-13(20-14(9)19)7-1-4-10(16)11(17)5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAFEVBPPBTGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973041
Record name 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5750-87-8
Record name 7-Chloro-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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